molecular formula C23H23FN4O4 B2573337 Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1251556-75-8

Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate

Cat. No. B2573337
CAS RN: 1251556-75-8
M. Wt: 438.459
InChI Key: UVEIPSRAXKKKFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group could be introduced via a halogenation reaction, the oxadiazole ring could be formed via a cyclization reaction, and the piperidine ring could be formed via a ring-closing reaction. The benzoate ester could be the last group to be introduced, possibly via an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The fluorophenyl group, oxadiazole ring, and piperidine ring would all contribute to the three-dimensionality of the molecule, and the benzoate ester would likely add further complexity.


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzoate ester could be hydrolyzed to yield a carboxylic acid and an alcohol. The oxadiazole ring could potentially undergo reactions at the nitrogen atoms, and the piperidine ring could undergo reactions at the nitrogen or the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, while the presence of the oxadiazole and piperidine rings could affect its shape and size.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

Suzuki–Miyaura coupling: is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The compound could potentially be used as a boron reagent in this process due to its structural similarity to other organoboron compounds. This application is significant for synthesizing various organic molecules, particularly in pharmaceuticals and agrochemicals .

Antiviral Activity

Indole derivatives, which share a similar structural motif with the compound, have been reported to exhibit antiviral properties. Specifically, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus. This suggests that “Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate” could be explored for its potential antiviral applications .

Anticancer Activity

The indole scaffold is also present in compounds that have demonstrated anticancer activity. Given the structural similarities, the compound could be investigated for its efficacy in cancer treatment, potentially targeting specific pathways or receptors involved in tumor growth and proliferation .

Biological Potential in Pharmacology

Indole derivatives are known for their broad-spectrum biological activities, including anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The compound could be synthesized into various scaffolds to screen for these pharmacological activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties. If the compound is found to have biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

methyl 2-[[2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c1-31-23(30)18-7-2-3-8-19(18)25-20(29)14-28-11-9-15(10-12-28)22-26-21(27-32-22)16-5-4-6-17(24)13-16/h2-8,13,15H,9-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEIPSRAXKKKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate

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